tert-butyl 4,5-difluoro-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of the tert-butyl group and fluorine atoms in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications .
Preparation Methods
The synthesis of tert-butyl 4,5-difluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the indole core: Starting from a suitable precursor, such as an aniline derivative, the indole core is constructed through cyclization reactions.
Introduction of fluorine atoms: Fluorination is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
tert-Butyl protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles, allowing for substitutions at specific positions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles, resulting in diverse substitution products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery programs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,5-difluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 4,5-dimethyl-1H-indole-1-carboxylate: Similar structure but with methyl groups instead of fluorine, leading to different chemical and biological properties.
tert-Butyl 4,5-dichloro-1H-indole-1-carboxylate: Chlorine atoms instead of fluorine, resulting in altered reactivity and applications.
tert-Butyl 4,5-dibromo-1H-indole-1-carboxylate: Bromine atoms instead of fluorine, affecting the compound’s stability and interactions.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4,5-difluoroindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXYZDFTGXUACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745337 | |
Record name | tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-17-3 | |
Record name | tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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